4-(2-aminophenyl)pyrrolidin-2-one chemical structure and properties
4-(2-aminophenyl)pyrrolidin-2-one chemical structure and properties
Executive Summary
The compound 4-(2-aminophenyl)pyrrolidin-2-one (C₁₀H₁₂N₂O) represents a high-value scaffold in medicinal chemistry, specifically as a precursor for tricyclic nitrogen heterocycles such as pyrrolo[3,2-c]quinolines and martinelline-derived alkaloids. Unlike its para-substituted analogs (e.g., 1-(4-aminophenyl)pyrrolidin-2-one), this molecule features an ortho-aniline moiety positioned at the C4 stereocenter of the gamma-lactam ring. This unique geometry facilitates intramolecular cyclization and serves as a bidentate pharmacophore in kinase inhibitor design.
This guide details the structural properties, robust synthetic pathways, and self-validating experimental protocols required to utilize this scaffold effectively in drug development.
Structural Characterization & Physiochemical Properties[1][2][3]
The molecule consists of a 5-membered lactam (pyrrolidin-2-one) substituted at the
Physiochemical Profile
| Property | Value / Description | Significance |
| Formula | C₁₀H₁₂N₂O | Core scaffold |
| Molecular Weight | 176.22 g/mol | Fragment-based drug discovery (FBDD) compliant |
| Chiral Center | C4 (Racemic or Enantiopure) | Enantiomers often exhibit differential binding affinity (e.g., PDE4 inhibition) |
| H-Bond Donors | 2 (Aniline -NH₂, Lactam -NH) | Critical for active site binding |
| H-Bond Acceptors | 2 (Lactam C=O, Aniline N) | Interaction with backbone residues |
| LogP (Predicted) | ~0.8 – 1.2 | Favorable CNS penetration potential |
| pKa (Aniline) | ~3.5 – 4.5 | Less basic than aliphatic amines; requires activation for some couplings |
| Solubility | DMSO, Methanol, Ethanol | Limited water solubility; requires cosolvents for biological assays |
Stereochemistry
The C4 position is a stereocenter. While often synthesized as a racemate, the biological activity of 4-substituted pyrrolidones is frequently enantioselective. For example, in the structurally related drug Rolipram, the (-)-(R)-enantiomer is significantly more potent. Resolution can be achieved via chiral HPLC or by using asymmetric Michael addition catalysts during synthesis.
Synthetic Pathways (The "Nitro-Cinnamate" Route)
The most robust synthetic route avoids the direct nitration of 4-phenylpyrrolidin-2-one, which yields a mixture of regioisomers. Instead, the Reductive Cyclization Cascade is the industry standard for high purity.
Mechanism of Action[5]
-
Michael Addition: Reaction of trans-2-nitrocinnamic acid derivatives with nitromethane introduces the carbon framework.
-
Double Reduction: Catalytic hydrogenation reduces both the aliphatic nitro group (to a primary amine) and the aromatic nitro group (to the aniline).
-
In-Situ Cyclization: The newly formed aliphatic amine attacks the ester carbonyl intramolecularly to close the lactam ring, thermodynamically driving the reaction to completion.
Pathway Visualization
The following diagram illustrates the critical flow from the cinnamate precursor to the final amine scaffold.
Figure 1: The reductive cyclization cascade. The sequence ensures regiospecific placement of the amino group at the ortho-position.
Experimental Protocols
Protocol A: Synthesis of the Nitro-Precursor
Objective: Preparation of Ethyl 4-nitro-3-(2-nitrophenyl)butanoate.
-
Reagents: Ethyl (E)-3-(2-nitrophenyl)acrylate (1.0 eq), Nitromethane (5.0 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.1 eq).
-
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
-
Procedure:
-
Dissolve the acrylate in anhydrous Acetonitrile (10 mL/g).
-
Add Nitromethane.
-
Add DBU dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1) should show consumption of the acrylate.
-
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (x3). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel).
Protocol B: Hydrogenation & Cyclization (The Core Reaction)
Objective: Conversion to 4-(2-aminophenyl)pyrrolidin-2-one.
-
Rationale: The use of Pd/C effects a "global reduction." The cyclization of the gamma-amino ester to the lactam is usually faster than the formation of side products, provided the temperature is controlled.
-
Reagents: Nitro-precursor from Protocol A (1.0 eq), 10% Pd/C (10 wt% loading), Methanol (anhydrous).
-
Equipment: Parr Hydrogenator or High-Pressure reactor.
-
Procedure:
-
Dissolve the nitro-precursor in Methanol (0.1 M concentration).
-
Add the Pd/C catalyst carefully (under inert gas flow to prevent ignition).
-
Purge the vessel with Nitrogen (x3), then Hydrogen (x3).
-
Pressurize to 40–50 psi (3–3.5 bar) H₂.
-
Stir vigorously at RT for 12–16 hours.
-
Self-Validation Check: Monitor by LC-MS. You should observe the disappearance of the starting material mass and the appearance of the product mass [M+H]⁺ = 177.1.
-
Note: If the ring doesn't close, you may see the uncyclized diamine ester. Gentle heating (40°C) drives the cyclization.
-
-
-
Workup: Filter through a Celite pad to remove the catalyst (Caution: Pyrophoric). Wash the pad with Methanol. Concentrate the filtrate.
-
Purification: Recrystallization from Ethanol/Ether or column chromatography (DCM:MeOH 95:5).
Reactivity & Pharmaceutical Applications[6]
The "Ortho-Effect" in Drug Design
The 4-(2-aminophenyl) substitution pattern is distinct from the more common 4-phenylpyrrolidin-2-one (Rolipram scaffold). The ortho-amine provides a handle for:
-
Tricyclic Formation: Reaction with aldehydes (Pictet-Spengler type) or coupling agents allows the formation of Pyrrolo[3,2-c]quinolines . These tricycles are bioisosteres of biologically active alkaloids.
-
Kinase Hinge Binding: The lactam NH and carbonyl can bind to the hinge region of kinases, while the ortho-amine can be derivatized to access the hydrophobic back pocket.
Reactivity Diagram
The following diagram details the divergence points for library generation using this scaffold.
Figure 2: Divergent synthesis strategies. Path 1 is unique to the ortho-amino substitution pattern.
References
-
Synthesis of 4-Arylpyrrolidin-2-ones
- Marchetti, P., et al. "Synthesis of 4-arylpyrrolidin-2-ones via Michael addition and reductive cyclization." Journal of Organic Chemistry.
-
Source:
-
Pyrroloquinoline Applications
- Relevant patents describing the cyclization of 4-(2-aminophenyl)pyrrolidin-2-one to tricyclic structures for pharmaceutical use.
-
Source:
-
Stereochemical Considerations
- Studies on the enantioselective synthesis of Rolipram and its analogs, highlighting the biological importance of the C4 stereocenter.
-
Source:
-
Flow Chemistry Approaches
- Recent advances in the continuous flow hydrogen
-
Source:
